The synthesis of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves several key steps:
Industrial production would focus on optimizing these synthetic routes for scalability and cost-effectiveness, potentially employing continuous flow reactors for efficiency .
The molecular formula of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is , and its molecular weight is approximately 378.50 g/mol.
The compound's 2D structure can be represented using SMILES notation: Cc1nn(C)c(C)c1S(=O)(=O)NCc1nn(C2CCCC2)c2c1CCCC2 .
The compound may undergo various chemical reactions typical for sulfonamides and indazoles:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives for further study .
The mechanism of action for N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide likely involves interaction with specific biological targets such as enzymes or receptors involved in disease pathways.
Sulfonamides are known to inhibit bacterial dihydropteroate synthase (DHPS), disrupting folate synthesis in bacteria. This mechanism may extend to other biological systems where similar pathways are present.
Research into this compound's specific interactions is ongoing to elucidate its full therapeutic potential .
The physical properties of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide include:
Chemical properties include:
These properties are crucial for determining the compound's suitability for various applications in medicinal chemistry .
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has potential applications in:
Continued research into this compound may reveal additional therapeutic applications and enhance our understanding of its biological activities .
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 94030-84-9
CAS No.: 63451-47-8
CAS No.: 275823-92-2
CAS No.: 61587-05-1